![molecular formula C13H10ClFN4O B2887057 5-(2-chloro-4-fluorobenzyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 866870-36-2](/img/structure/B2887057.png)

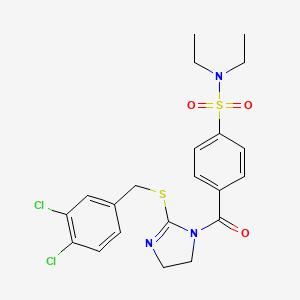

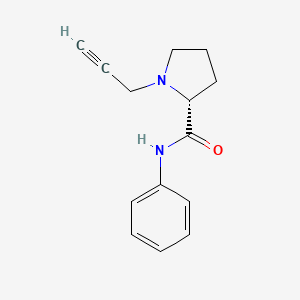

5-(2-chloro-4-fluorobenzyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-(2-chloro-4-fluorobenzyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” is a chemical compound with the linear formula: C11H8N2Cl1F1 . It’s a part of the pyrazolo[3,4-d]pyrimidine class of compounds .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic aromatic ring system composed of a pyrazole ring fused with a pyrimidine ring . The compound also contains a 2-chloro-4-fluorobenzyl group .Physical And Chemical Properties Analysis

The compound is a faint yellow solid with a melting point of 287.7–288.6 °C . Its molecular weight can be inferred from its molecular formula (C11H8N2Cl1F1) and is approximately 226.65 g/mol.Scientific Research Applications

Potent and Selective PDE9 Inhibitor

A compound closely related to 5-(2-chloro-4-fluorobenzyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, identified as BAY 73-6691, has been characterized as the first potent and selective inhibitor of phosphodiesterase 9 (PDE9). This compound exhibits selectivity towards human and murine PDE9 in vitro and is being developed for the treatment of Alzheimer's disease. It demonstrates moderate activity against other cyclic nucleotide-specific phosphodiesterases. The research utilized a PDE9 Chinese hamster ovary cell line for characterizing the cellular activity of BAY 73-6691, which effectively penetrated cells to inhibit intracellular PDE9 activity (Wunder et al., 2005).

Anticancer Activity

Another study focused on the synthesis of novel fluoro-substituted benzobpyran compounds, which were tested against human cancer cell lines including lung, breast, and CNS cancer. These compounds demonstrated anticancer activity at low concentrations, suggesting potential utility in cancer chemotherapy (Hammam et al., 2005).

Anti-Inflammatory and Antinociceptive Activity

Thiazolo[3,2-a] pyrimidine derivatives were designed and synthesized, showing significant anti-inflammatory and antinociceptive activities. The study highlights compounds with modifications at the aryl ring, exhibiting enhanced activities compared to other derivatives. These findings indicate the therapeutic potential of such compounds in treating inflammatory and pain conditions (Alam et al., 2010).

GPR39 Agonists

Research identified kinase inhibitors LY2784544 and GSK2636771 as novel GPR39 agonists, with their activity modulated allosterically by zinc. These compounds showed potent or more potent activities compared to their activities against kinases in whole-cell assays, suggesting an unexpected role of zinc in GPR39 activation (Sato et al., 2016).

Future Directions

Mechanism of Action

Target of Action

The primary targets of this compound are Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .

Mode of Action

The compound interacts with its targets, the TRKs, by inhibiting their activities . TRKs are composed of an extracellular domain, which combines with endogenous ligands, an intercellular domain, and a transmembrane domain . Once activated, the intramembrane kinase domain is phosphorylated and the downstream signal transduction pathways (including Ras/Erk, PLC-γ, and PI3K/Akt) are triggered, which are associated with the proliferation, differentiation, and survival of cells .

Biochemical Pathways

The compound affects the Ras/Erk, PLC-γ, and PI3K/Akt pathways . These pathways are associated with the proliferation, differentiation, and survival of cells . The compound’s interaction with TRKs leads to the inhibition of these pathways, thereby potentially preventing the proliferation and differentiation of cancer cells .

Pharmacokinetics

The compound has shown good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability.

Result of Action

The compound’s action results in the inhibition of TRKs, leading to the potential prevention of cell proliferation and differentiation . This could potentially inhibit the growth of cancer cells and prevent the development of tumors .

properties

IUPAC Name |

5-[(2-chloro-4-fluorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClFN4O/c1-18-12-10(5-17-18)13(20)19(7-16-12)6-8-2-3-9(15)4-11(8)14/h2-5,7H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPBIZFPXVDASOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)C(=O)N(C=N2)CC3=C(C=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClFN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,6-dioxo-1,2,3,6-tetrahydropyridazin-1-yl)-N-{1'-methyl-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-yl}acetamide](/img/structure/B2886981.png)

![2-(4-Fluorophenoxy)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2886985.png)

![[(3,5-Dimethyl-4-isoxazolyl)methyl]methylamine hydrochloride](/img/no-structure.png)

![3-(7-ethoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2886991.png)

![5-fluoro-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}pyridine-3-carboxamide](/img/structure/B2886992.png)

![2-ethoxy-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2886993.png)